6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 6 with a 4-bromophenyl group and at position 2 with a 2-oxoethyl linker attached to a 4-(2-pyridyl)piperazine moiety. Its structure combines a halogenated aryl group (4-bromophenyl) and a heteroaromatic piperazine (2-pyridyl), which are critical for modulating pharmacological activity. The 2-oxoethyl spacer may influence conformational flexibility and receptor interactions .
Properties
Molecular Formula |
C21H20BrN5O2 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C21H20BrN5O2/c22-17-6-4-16(5-7-17)18-8-9-20(28)27(24-18)15-21(29)26-13-11-25(12-14-26)19-3-1-2-10-23-19/h1-10H,11-15H2 |
InChI Key |
FGJXYFAODGVQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the Piperazine Ring
- 2-Pyridyl vs. Halogenated Aryl Groups: The 2-pyridyl substituent in the target compound contrasts with halogenated arylpiperazines (e.g., 4-fluorophenyl, 3-chlorophenyl) in analogs. For example, 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone derivatives demonstrated superior analgesic and anti-inflammatory activity compared to acetyl salicylic acid, likely due to enhanced electron-withdrawing effects and receptor affinity . The 2-pyridyl group may improve selectivity for central nervous system (CNS) targets, as seen in studies where piperazine-linked pyridazinones showed affinity for α-adrenoceptors .
- Impact of Halogen Type and Position: Bromine at the 4-position (target compound) provides greater steric bulk and lipophilicity compared to fluorine or chlorine in analogs like 6-(4-fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone . This may enhance membrane permeability but could reduce metabolic stability.
Linker Modifications
- 2-Oxoethyl vs. Acetohydrazide or Alkyl Chains: The 2-oxoethyl linker in the target compound differs from acetohydrazide linkers in analogs such as 6-substituted-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazones. Hydrazide derivatives showed improved gastric safety profiles but lower α-adrenoceptor affinity due to reduced conformational rigidity . In α-adrenoceptor studies, pyridazinones with polymethylene chains (e.g., propyl or hexyl) between the pyridazinone and piperazine exhibited increased affinity as chain length extended to 6–7 carbons. The shorter 2-oxoethyl linker in the target compound may prioritize selectivity over potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
